2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine, also known as CCT245737, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for various types of cancer.
Wirkmechanismus
2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine works by inhibiting the activity of several kinases, including CHK1, CDK1, and CDK2. These kinases are involved in the regulation of the cell cycle and DNA damage response. By inhibiting their activity, 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. However, one of the limitations of using 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine is that it is still in the early stages of development and has not yet been tested in clinical trials.
Zukünftige Richtungen
There are several potential future directions for the development of 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine. One area of research could be to investigate its efficacy in combination with other therapeutic agents, such as chemotherapy and radiation therapy. Another area of research could be to investigate its potential use in combination with immunotherapy. Additionally, further studies could be conducted to investigate its efficacy against other types of cancer.
Synthesemethoden
The synthesis of 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine involves a multi-step process that starts with the reaction of 4-chloro-6-(cyclopropylamino)pyridine with sodium azide to form 4-azido-6-(cyclopropylamino)pyridine. This intermediate is then reacted with 1-(piperidin-1-yl)-1H-1,2,3-triazole to produce the final product, 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine.
Wissenschaftliche Forschungsanwendungen
2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine has been extensively studied for its potential use as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in the regulation of cell growth and proliferation. In preclinical studies, 2-(4-Cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine has demonstrated efficacy against various types of cancer, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-2-9-19(10-3-1)14-5-4-6-15(16-14)20-11-13(17-18-20)12-7-8-12/h4-6,11-12H,1-3,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTBQJTUJBKMDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=N2)N3C=C(N=N3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.